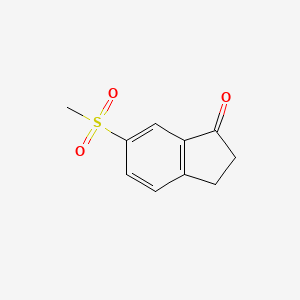
4-Chloro-1-propylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-propylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring systems containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propylimidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-propylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-propylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can yield corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can introduce different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Chloro-1-propylimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s imidazole core makes it a valuable scaffold for designing pharmaceuticals with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active imidazoles.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-propylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and propyl group can influence the compound’s binding affinity and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Propylimidazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloroimidazole: Lacks the propyl group, affecting its hydrophobic interactions and overall reactivity.
1-Methyl-4-chloroimidazole: Similar structure but with a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
4-Chloro-1-propylimidazole’s unique combination of a chlorine atom and a propyl group at specific positions on the imidazole ring enhances its reactivity and potential applications. This structural uniqueness allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial fields.
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
4-chloro-1-propylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 |
InChI Key |
TZWCMHSBPUAJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)





![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
